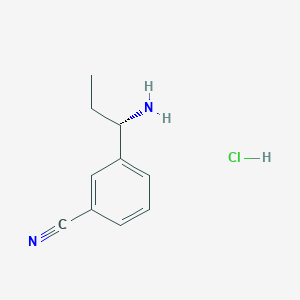

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride

説明

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is a chiral organic compound that belongs to the class of benzonitriles. It is characterized by the presence of an aminopropyl group attached to the benzene ring, along with a nitrile group. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminopropyl)benzonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzonitrile derivative.

Chiral Amination: A chiral amine is introduced to the benzonitrile derivative under controlled conditions to ensure the formation of the desired stereoisomer.

Hydrochloride Formation: The resulting (S)-3-(1-Aminopropyl)benzonitrile is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process typically includes:

Bulk Synthesis: Large quantities of starting materials are reacted in reactors under optimized conditions.

Purification: The crude product is purified using techniques such as crystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

化学反応の分析

Types of Reactions

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation Products: Oxidation typically yields oxides or hydroxylated derivatives.

Reduction Products: Reduction can produce primary amines or other reduced forms.

Substitution Products: Substitution reactions yield various substituted benzonitrile derivatives.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHClN

- IUPAC Name : (S)-3-(1-aminopropyl)benzonitrile hydrochloride

- Molecular Weight : 196.68 g/mol

The presence of both the amino group and the nitrile group allows for various interactions with biological targets, making this compound particularly interesting for drug development and biological studies .

Pharmacological Applications

This compound exhibits several pharmacological activities, which can be categorized as follows:

- Neurotransmitter Modulation :

-

Antidepressant Effects :

- Preliminary studies indicate that this compound may possess antidepressant-like properties through interactions with monoamine transporters, which are crucial in regulating mood and emotional responses.

-

Antioxidant Activity :

- There is evidence to suggest that this compound may exhibit antioxidant properties, potentially beneficial in mitigating oxidative stress-related conditions.

Synthetic Routes

Multiple synthetic pathways have been developed for producing this compound, allowing for efficient production suitable for biological testing. These methods include:

- Reduction and Amidination Reactions :

-

Enzymatic Catalysis :

- The compound's synthesis can also be facilitated by enzymatic processes, highlighting its relevance in metabolic pathways within biological systems.

Case Studies

Several case studies have explored the applications of this compound in different contexts:

- Drug Discovery :

- Biological Activity Assessment :

作用機序

The mechanism of action of (S)-3-(1-Aminopropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The nitrile group may also play a role in modulating the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

(S)-2-(1-Aminopropyl)benzonitrile: This compound has a similar structure but differs in the position of the aminopropyl group on the benzene ring.

(S)-2-(1-Amino-2-hydroxyethyl)benzonitrile: This compound contains an additional hydroxyl group, which can affect its chemical properties and reactivity.

Uniqueness

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride is unique due to its specific stereochemistry and the position of the aminopropyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

生物活性

(S)-3-(1-Aminopropyl)benzonitrile hydrochloride, a chiral compound characterized by a benzene ring with a nitrile group and an aminoalkyl side chain, has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 185.66 g/mol

- Chirality : The presence of the chiral center at the amino group allows for distinct biological interactions.

The hydrochloride form enhances the compound's solubility, facilitating its application in pharmacological studies.

1. Neurotransmitter Modulation

This compound has shown significant interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Studies indicate that it may influence monoamine transporters, which are crucial for neurotransmitter reuptake processes. This modulation suggests potential applications in treating mood disorders such as depression.

2. Antidepressant Effects

Preclinical studies have indicated that this compound exhibits antidepressant-like properties. Research has demonstrated that it can enhance serotonin levels in synaptic clefts, potentially alleviating symptoms of depression. The exact mechanism appears to involve inhibition of serotonin reuptake, similar to conventional antidepressants.

3. Antioxidant Activity

Preliminary evaluations suggest that this compound possesses antioxidant properties. These effects may play a role in mitigating oxidative stress-related conditions, which are implicated in various diseases, including neurodegenerative disorders.

The biological activity of this compound is often dose-dependent and influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The compound's interactions with specific receptors and enzymes are vital for its pharmacodynamics:

- Receptor Binding : Studies have focused on the binding affinity of this compound to various receptors involved in neurotransmission.

- Enzymatic Interactions : The compound may also interact with metabolic enzymes, impacting its pharmacokinetic profile and therapeutic efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Modulates serotonin and dopamine pathways | |

| Antidepressant Effects | Exhibits potential antidepressant-like properties | |

| Antioxidant Activity | Demonstrates antioxidant properties mitigating oxidative stress |

Case Study: Antidepressant-Like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test. The compound was found to increase serotonin levels in the brain, supporting its potential as an antidepressant agent .

Case Study: Neuroprotective Properties

In vitro studies have indicated that this compound can protect neuronal cells from oxidative damage. This was evidenced by reduced markers of oxidative stress and improved cell viability in neuronal cultures exposed to neurotoxic agents .

特性

IUPAC Name |

3-[(1S)-1-aminopropyl]benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-10(12)9-5-3-4-8(6-9)7-11;/h3-6,10H,2,12H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNURVDNKGGJE-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。